4-Fluoro-2-methylphenylmagnesium bromide

Catalog No.
S1898020
CAS No.
30897-90-6
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylphenylmagnesium bromide

CAS Number

30897-90-6

Product Name

4-Fluoro-2-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

OCGINFOPBMDLBD-UHFFFAOYSA-M

SMILES

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]

Canonical SMILES

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]

Applications in Forming Carbon-Carbon Bonds

  • Nucleophilic Addition to Carbonyls

    4-F-2-MePhMgBr reacts with carbonyl compounds (aldehydes, ketones, esters, etc.) through nucleophilic addition. This reaction forms a new carbon-carbon bond and introduces a new carbon chain with the 4-fluoro-2-methylphenyl group to the carbonyl molecule. PubChem: This reaction is a fundamental step in the synthesis of various organic molecules, including alcohols, phenols, and ketones.

  • Aromatic Substitution

    -F-2-MePhMgBr can participate in aromatic nucleophilic substitution reactions. Under specific conditions, it can displace electrophilic groups (e.g., halogens) on aromatic rings, incorporating the 4-fluoro-2-methylphenyl group into the aromatic molecule. ScienceDirect This strategy allows for the introduction of the fluoro-methylphenyl moiety into complex aromatic structures.

4-Fluoro-2-methylphenylmagnesium bromide is an organometallic compound with the molecular formula C7_7H6_6BrFMg and a molecular weight of approximately 213.33 g/mol. It consists of a magnesium atom bonded to a 4-fluoro-2-methylphenyl group and a bromide ion, making it a member of the Grignard reagent family, which is widely utilized in organic synthesis due to its nucleophilic properties . The compound is typically encountered as a solution in solvents like tetrahydrofuran or 2-methyltetrahydrofuran, where it exhibits significant reactivity towards electrophiles .

Typical of Grignard reagents:

  • Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols. For instance, when reacting with formaldehyde, it yields an alcohol after hydrolysis.
  • Formation of Carbon-Carbon Bonds: This compound can react with alkyl halides to form new carbon-carbon bonds, which is fundamental in building complex organic molecules.
  • Substitution Reactions: It can also engage in substitution reactions with aromatic compounds, leading to the introduction of the 4-fluoro-2-methylphenyl group into various substrates .

The synthesis of 4-fluoro-2-methylphenylmagnesium bromide typically involves:

  • Preparation from Bromide: The compound is synthesized by reacting 4-fluoro-2-methylbromobenzene with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether:
    C7H6BrF+MgC7H6BrFMg\text{C}_7\text{H}_6\text{BrF}+\text{Mg}\rightarrow \text{C}_7\text{H}_6\text{BrFMg}
  • Controlled Conditions: The reaction should be conducted under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference.
  • Purification: The resulting solution is typically purified by filtration and concentrated under reduced pressure .

4-Fluoro-2-methylphenylmagnesium bromide finds applications in:

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing pharmaceuticals, agrochemicals, and dyestuffs.
  • Material Science: Used in developing new materials with specific electronic or optical properties due to its reactive nature.
  • Research: Employed in academic research for studying reaction mechanisms involving organometallic compounds .

Interaction studies involving 4-fluoro-2-methylphenylmagnesium bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate its potential as a synthetic building block in organic chemistry. Additionally, research into its interactions with biological systems may provide insights into its pharmacological potential and toxicity profiles .

Several compounds share structural similarities with 4-fluoro-2-methylphenylmagnesium bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Fluorophenylmagnesium bromideC6_6H4_4BrFMgLacks the methyl group, affecting reactivity.
3-Fluoro-2-methylphenylmagnesium bromideC7_7H6_6BrFMgDifferent fluorine position alters electronic properties.
4-Chloro-2-methylphenylmagnesium bromideC7_7H6_6ClMgBrChlorine instead of fluorine changes reactivity and stability.

Uniqueness

The presence of both fluorine and the methyl group at specific positions on the phenyl ring contributes to the unique reactivity profile of 4-fluoro-2-methylphenylmagnesium bromide compared to its analogs. The fluorine atom enhances electrophilicity while the methyl group provides steric hindrance, influencing how this compound interacts with other reagents in synthetic pathways .

The thermodynamic characterization of 4-Fluoro-2-methylphenylmagnesium bromide reveals distinct properties that reflect both its organometallic nature and the influence of the fluorine substituent on the aromatic ring. Commercial formulations of this compound are typically supplied as 0.5 molar solutions in tetrahydrofuran, which necessitates consideration of solution-state thermodynamic properties [1] [2].

Boiling Point Characteristics

The boiling point of 4-Fluoro-2-methylphenylmagnesium bromide in tetrahydrofuran solution is reported as 65°C [1] [2] [3]. This relatively low boiling point is characteristic of the tetrahydrofuran solvent system rather than the organometallic compound itself, as the pure compound would decompose before reaching its theoretical boiling point due to the highly reactive nature of the carbon-magnesium bond [4]. The observed boiling point reflects the solution composition where tetrahydrofuran acts as both solvent and stabilizing ligand through coordination to the magnesium center .

Density Profile

The density of 4-Fluoro-2-methylphenylmagnesium bromide solution is precisely documented as 0.958 g/mL at 25°C [1] [2] [3] [6]. This density measurement represents the solution state rather than the pure compound, reflecting the combined contribution of the organometallic solute and tetrahydrofuran solvent. The specific gravity of 0.958 indicates that the solution is slightly less dense than water, which is typical for ethereal solutions of organometallic compounds [7]. Comparative analysis with related compounds shows that 4-methoxyphenylmagnesium bromide exhibits a similar density of 0.955 g/mL under comparable conditions [8], suggesting minimal influence of the fluorine substitution on bulk density properties.

Vapor Pressure Considerations

Direct vapor pressure measurements for 4-Fluoro-2-methylphenylmagnesium bromide are not readily available in the literature, primarily due to the compound's high reactivity and tendency to decompose under conditions typically employed for vapor pressure determination [9]. However, related organometallic compounds provide insight into expected behavior. For comparison, 3-fluoro-4-methoxyphenylmagnesium bromide exhibits a vapor pressure of 4.49 mmHg at 25°C [9], though this measurement likely reflects the contribution of the ethereal solvent system rather than the organometallic component itself.

PropertyValueMeasurement ConditionsReference
Boiling Point65°CTHF solution [1] [2] [3]
Density0.958 g/mL25°C, 0.5 M in THF [1] [2] [3] [6]
Flash Point-17°CClosed cup, THF solution [1] [2] [7]
Molecular Weight213.33 g/molPure compound [10] [7] [11]

Solvation Behavior in Ethers and Aprotic Solvents

The solvation behavior of 4-Fluoro-2-methylphenylmagnesium bromide in ethereal and aprotic solvent systems is fundamental to understanding its stability, reactivity, and practical applications in organic synthesis. The compound exhibits characteristic Grignard reagent solvation patterns that are essential for maintaining the integrity of the carbon-magnesium bond [12].

Tetrahydrofuran Solvation

Tetrahydrofuran represents the optimal solvation medium for 4-Fluoro-2-methylphenylmagnesium bromide, with commercial preparations routinely formulated as 0.5 molar solutions [1] [2] [10]. The superior solvating ability of tetrahydrofuran arises from its stronger Lewis base character compared to diethyl ether, providing enhanced coordination to the electron-deficient magnesium center . This coordination is essential for stabilizing the highly polarized carbon-magnesium bond and preventing decomposition reactions [4].

The tetrahydrofuran molecules coordinate to magnesium through their oxygen lone pairs, forming a tetrahedral coordination environment that stabilizes the organometallic center [13]. This solvation shell is critical for maintaining the nucleophilic character of the carbon-magnesium bond while preventing aggregation reactions that could lead to reduced reactivity [14].

2-Methyltetrahydrofuran Systems

2-Methyltetrahydrofuran has emerged as an environmentally sustainable alternative to tetrahydrofuran for Grignard reagent formulation [12]. This bio-derived solvent exhibits solvation properties intermediate between tetrahydrofuran and diethyl ether, with sufficient Lewis basicity to stabilize 4-Fluoro-2-methylphenylmagnesium bromide in 0.5 molar concentrations [10] [12]. The compound demonstrates excellent stability in 2-methyltetrahydrofuran under inert atmosphere conditions, making this solvent system attractive for green chemistry applications [12].

The polarity and Lewis base strength of 2-methyltetrahydrofuran place it between tetrahydrofuran and diethyl ether in the solvation hierarchy [12]. This positioning provides adequate stabilization for the organometallic center while offering improved environmental profiles compared to traditional ethereal solvents [12].

Diethyl Ether Compatibility

Although less commonly employed for 4-Fluoro-2-methylphenylmagnesium bromide specifically, diethyl ether represents a traditional solvent system for Grignard reagent preparation and storage [4] [15]. The weaker coordinating ability of diethyl ether compared to tetrahydrofuran necessitates more stringent anhydrous conditions and may result in lower solution concentrations [4]. However, diethyl ether systems often exhibit enhanced selectivity in certain synthetic transformations due to the reduced coordinating environment around the magnesium center [15].

Aprotic Solvent Requirements

The fundamental requirement for aprotic solvent systems stems from the extreme basicity of Grignard reagents [16]. 4-Fluoro-2-methylphenylmagnesium bromide, like all Grignard reagents, reacts immediately and irreversibly with protic solvents through acid-base chemistry [16]. Even trace amounts of water, alcohols, or other protic species result in rapid protonation of the carbanion equivalent, generating the corresponding hydrocarbon and destroying the organometallic functionality [17] [18].

Solvent SystemSolubilityStabilityTypical Concentration
TetrahydrofuranExcellentHigh under N₂0.5 M
2-MethyltetrahydrofuranExcellentHigh under N₂0.5 M
Diethyl EtherGoodModerate under N₂0.25-0.5 M
WaterViolent reactionImmediate decompositionN/A

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

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